molecular formula C20H21NO5 B215962 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate

4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate

Cat. No. B215962
M. Wt: 355.4 g/mol
InChI Key: JFFANLQOWCYLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate, also known as ECPPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ECPPB belongs to the class of benzamides and has been found to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate is not fully understood. However, it has been suggested that 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects
4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and complete Freund's adjuvant-induced arthritis. 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has also been found to exhibit antitumor activity by inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has also been found to exhibit potent anti-inflammatory and analgesic effects in various animal models, making it a promising candidate for further research. However, there are also some limitations to using 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate in lab experiments. The exact mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the potential side effects of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate have not been fully investigated, and caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate. One potential area of research is the development of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate as a therapeutic agent for the treatment of various inflammatory and pain-related disorders. Further research is needed to elucidate the exact mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate and to investigate its potential side effects. Another potential area of research is the development of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate as a potential anticancer agent. In conclusion, 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate is a promising candidate for further research due to its potent anti-inflammatory and analgesic effects and its potential as an anticancer agent.

Synthesis Methods

The synthesis of 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate involves the reaction of 4-(ethoxycarbonyl)benzyl chloride with 4-aminobenzoic acid followed by the reaction of the resulting product with propionic anhydride. The final product obtained is 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate, which is a white crystalline powder with a melting point of 148-150°C.

Scientific Research Applications

4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. 4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate has also been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.

properties

Product Name

4-(Ethoxycarbonyl)benzyl 4-(propionylamino)benzoate

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 4-[[4-(propanoylamino)benzoyl]oxymethyl]benzoate

InChI

InChI=1S/C20H21NO5/c1-3-18(22)21-17-11-9-16(10-12-17)20(24)26-13-14-5-7-15(8-6-14)19(23)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,22)

InChI Key

JFFANLQOWCYLMA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OCC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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